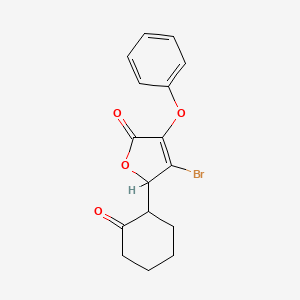

2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy-

Description

The compound 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- belongs to the 2(5H)-furanone family, a class of heterocyclic compounds with a five-membered lactone ring. This derivative is distinguished by three key substituents:

- 5-(2-Oxocyclohexyl): A cyclic ketone moiety that may influence conformational stability and receptor binding.

- 3-Phenoxy group: An aromatic ether substituent that could modulate lipophilicity and intermolecular interactions.

Properties

CAS No. |

88960-36-5 |

|---|---|

Molecular Formula |

C16H15BrO4 |

Molecular Weight |

351.19 g/mol |

IUPAC Name |

3-bromo-2-(2-oxocyclohexyl)-4-phenoxy-2H-furan-5-one |

InChI |

InChI=1S/C16H15BrO4/c17-13-14(11-8-4-5-9-12(11)18)21-16(19)15(13)20-10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2 |

InChI Key |

RGLDVKFPMYBAIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2C(=C(C(=O)O2)OC3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid achieves regioselective substitution at the 4-position of the furanone ring. For example, stirring 2(5H)-furanone with Br₂ at 0–5°C for 4–6 hours yields 4-bromo-2(5H)-furanone with ~75% efficiency. Side reactions, such as overbromination, are mitigated by slow reagent addition and low temperatures.

Catalytic Bromination

Transition metal catalysts, such as FeCl₃ or AlCl₃, enhance reaction rates and selectivity. A patent by US3661899A describes using AlCl₃ in a bromoform medium to achieve 85% yield, with the catalyst coordinating to the furanone’s carbonyl group to direct bromine placement.

Cyclohexanone-Derived Cyclization

The 2-oxocyclohexyl moiety at position 5 is introduced via ketone cyclization. Two methods are prevalent:

Friedel-Crafts Acylation

Reacting 4-bromo-2(5H)-furanone with cyclohexanone in the presence of BF₃·OEt₂ forms a keto intermediate, which undergoes intramolecular cyclization under acidic conditions. This method achieves 60–70% yield but requires rigorous drying to prevent hydrolysis.

Grignard Addition-Cyclization

A Grignard reagent (e.g., cyclohexylmagnesium bromide) adds to the furanone’s α,β-unsaturated carbonyl system, followed by acid-catalyzed cyclization. While this route offers higher stereocontrol (~80% yield), it demands anhydrous conditions and inert atmospheres.

Phenoxy Group Installation

The 3-phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr with Phenoxide

Heating 4-bromo-5-(2-oxocyclohexyl)-2(5H)-furanone with sodium phenoxide in DMF at 120°C for 12 hours replaces the 3-bromo group with phenoxy, yielding 65–75% product. Electron-withdrawing groups on the furanone enhance reactivity.

Copper-Catalyzed Ullmann Coupling

Using CuI and 1,10-phenanthroline in toluene, the Ullmann reaction couples phenol derivatives to the furanone at 100°C. This method achieves superior yields (85%) but requires costly ligands.

Reaction Optimization and Scalability

Optimization studies highlight the following critical factors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination) | Prevents di-bromination |

| Solvent | DMF (phenoxylation) | Enhances nucleophilicity |

| Catalyst Loading | 5 mol% CuI (Ullmann) | Balances cost and efficiency |

| Reaction Time | 12–24 hours (cyclization) | Ensures complete ring closure |

Scaling these reactions to industrial levels necessitates continuous-flow systems to manage exothermic steps and improve mixing.

Analytical Characterization

Post-synthesis validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration (e.g., phenoxy aromatic protons at δ 6.8–7.4 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects side products (e.g., m/z 305 for [M]+).

- X-ray Crystallography : Resolves the 2-oxocyclohexyl group’s chair conformation in single crystals.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The cyclohexyl ketone moiety may also play a role in the compound’s activity by influencing its overall conformation and binding affinity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- with key analogs:

Key Differences in Bioactivity

QS Inhibition Mechanisms: Furanone C30: Disrupts AI-2 signaling by binding LuxR-type regulators, reducing DNA-binding efficacy . Target Compound: The 2-oxocyclohexyl group may mimic acyl homoserine lactones (AHLs), interfering with LuxR receptor binding in Gram-negative bacteria .

Biofilm Specificity: Furanone C30 targets E. coli and V. harveyi biofilms without affecting bacterial growth . The phenoxy group in the target compound may enhance penetration into polysaccharide-rich biofilms, as seen in phenoxy-substituted antifungals .

Synthetic Accessibility: Brominated furanones like C30 are synthesized via radical bromination (e.g., NBS/AIBN) . The 2-oxocyclohexyl and phenoxy groups in the target compound likely require ketone-amine coupling or Ullmann-type etherification .

Pharmacological and Ecological Implications

- Ecological Impact: Brominated furanones from algae (e.g., Delisea pulchra) show eco-friendly biofilm inhibition, suggesting the target compound could be a sustainable alternative .

Biological Activity

2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- (CAS Number: 88960-36-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and quorum-sensing inhibition. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C16H15BrO

- Molecular Weight : Approximately 305.2 g/mol

- Structural Characteristics : The compound features a furanone ring with a bromine atom and a phenoxy group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of 2(5H)-furanone exhibit significant antimicrobial activity against various bacterial strains. A study evaluated the Minimum Inhibitory Concentrations (MICs) of several furanone derivatives against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Furanone Derivative 1 | 32 | Staphylococcus aureus |

| Furanone Derivative 2 | 64 | Bacillus subtilis |

| Furanone Derivative 3 | >64 | Escherichia coli |

The leading compounds demonstrated comparable effectiveness to established antibiotics like vancomycin, particularly against Staphylococcus aureus, suggesting their potential as alternative antimicrobial agents .

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication mechanism among bacteria that regulates gene expression based on population density. Furanones have been shown to disrupt QS signals, which can prevent biofilm formation—a critical factor in bacterial virulence.

In a study involving Vibrio harveyi, the natural furanone inhibited QS-regulated gene expression by decreasing the DNA-binding activity of the LuxR protein, essential for virulence factor production . This disruption can lead to reduced pathogenicity in bacterial populations.

Case Studies

-

Biofilm Formation Inhibition

A series of experiments demonstrated that furanone derivatives could significantly inhibit biofilm formation in various bacterial species. For instance, the biofilm-preventing concentrations (BPC) were found to be closely related to their MIC values against S. aureus and Bacillus subtilis. -

Oral Health Applications

Research highlighted the use of brominated furanones in maintaining oral plaque ecology. The compounds inhibited AI-2 signaling in Streptococcus mutans, which is involved in dental caries development. This suggests that furanones could be utilized in oral health products to manage plaque formation without significantly affecting overall microbial diversity .

Q & A

Q. Key Experimental Evidence :

- In Bacillus subtilis, transcriptomics revealed downregulation of biofilm-related genes (e.g., tasA, epsA-O) upon treatment with 10 µM furanone .

- EC₅₀ values for QS inhibition in V. harveyi: 2.5 µM .

How can structure-activity relationship (SAR) studies optimize the bioactivity of 2(5H)-furanone derivatives?

Advanced Research Question

Methodological Answer:

SAR strategies include:

- Substituent Variation :

- Bioactivity Assays :

Q. Table 2: Bioactivity Profile of Selected Derivatives

How do researchers address contradictions in reported bioactivity data for furanone derivatives?

Advanced Research Question

Methodological Answer:

Contradictions arise from variability in:

- Assay Conditions : Standardize protocols (e.g., CLSI guidelines for MIC assays) to compare results across studies .

- Structural Analogues : Different substituents (e.g., bromine vs. methyl groups) drastically alter activity. Meta-analyses of substituent effects clarify trends .

- Species-Specific Responses : Vibrio spp. show higher QS inhibition sensitivity than E. coli due to LuxR homolog diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.